4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridazinone ring.
Ethoxylation: Addition of the ethoxy group.
Aryl Substitution: Introduction of the 4-methylphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the bromine or ethoxy groups.
Substitution: The bromine atom might be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-ethoxy-2-phenyl-3(2H)-pyridazinone
- 4-bromo-5-ethoxy-2-(4-chlorophenyl)-3(2H)-pyridazinone
- 4-bromo-5-ethoxy-2-(4-nitrophenyl)-3(2H)-pyridazinone
Uniqueness
4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone might be unique in its specific substitution pattern, which could confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAJFRLSIAOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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